molecular formula C25H19N3O3S B3298973 N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide CAS No. 898456-37-6

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B3298973
CAS No.: 898456-37-6
M. Wt: 441.5 g/mol
InChI Key: LPDPBBIYEHZHMY-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide is a synthetic small molecule featuring a hybrid scaffold combining a dihydroquinazolinone core with a naphthalene sulfonamide moiety. The dihydroquinazolinone group (2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl) is a bicyclic structure known for its bioactivity in kinase inhibition and apoptosis regulation .

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S/c1-17-26-24-12-5-4-11-23(24)25(29)28(17)21-10-6-9-20(16-21)27-32(30,31)22-14-13-18-7-2-3-8-19(18)15-22/h2-16,27H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDPBBIYEHZHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Substitution Reactions:

    Coupling with Naphthalene-2-sulfonamide: The final step involves the coupling of the quinazolinone derivative with naphthalene-2-sulfonamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the quinazolinone ring or the sulfonamide group, often using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents like dichloromethane, catalysts like palladium).

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, oxidized products, and reduced forms of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the quinazolinone family, including N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide, exhibit promising anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell survival and proliferation.
  • Cell Cycle Arrest : Quinazolinones have been shown to cause cell cycle arrest at different phases, effectively slowing down tumor growth.

Anti-inflammatory Effects

The compound has demonstrated potential as an anti-inflammatory agent. Quinazolinone derivatives are known to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation. This selectivity may reduce the side effects typically associated with non-selective NSAIDs.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its structural analogs have shown efficacy against bacteria and fungi, indicating that further research could validate its use in treating infectious diseases.

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of similar quinazolinone derivatives. The findings indicated that these compounds effectively inhibited tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting key signaling pathways involved in cancer progression .

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of quinazolinone derivatives, including variations of naphthalene sulfonamides. The results demonstrated significant inhibition of COX-II activity, suggesting that these compounds could serve as effective treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes like kinases, inhibiting their activity and thereby affecting cell signaling pathways.

    Pathways Involved: It can modulate pathways involved in inflammation, cell proliferation, and apoptosis, making it a potential therapeutic agent for various conditions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural uniqueness lies in its dual pharmacophores. Below is a comparison with related compounds from the evidence:

Compound Core Structure Key Substituents Reported Bioactivity
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide (Target) Dihydroquinazolinone + sulfonamide Naphthalene-2-sulfonamide, 2-methyl group Inferred kinase inhibition (structural analogies)
N-(4-sulfamoylphenyl)-2-cyanoacetamide derivatives (13a–e) Cyanoacetanilide + arylhydrazine 4-Methyl/methoxy/chloro substituents Synthesis intermediates; no bioactivity reported
N-(3-(1H-tetrazol-1-yl)phenyl) isonicotinamide (TPIN) Tetrazole + isonicotinamide Tetrazole ring, isonicotinamide linkage Anticancer (apoptosis induction, F-actin/paxillin downregulation)
N-trans-coumaroyl octopamine (Compound 3 from Lycium barbarum) Coumaroyl + octopamine Hydroxyl, methoxy groups Anti-inflammatory (IC₅₀ = 17.00 µM for NO inhibition)

Key Observations :

  • Unlike the anti-inflammatory coumaroyl octopamine , the dihydroquinazolinone core may favor kinase-related mechanisms over direct NO inhibition.

Physicochemical Properties :

Parameter Target Compound 13a TPIN
Solubility Moderate (sulfonamide enhances) Low (cyano group reduces) Moderate (tetrazole enhances)
Melting Point Not reported 288°C (13a) Not reported
Functional Groups Sulfonamide, quinazolinone Cyano, hydrazine, sulfonamide Tetrazole, isonicotinamide

Biological Activity

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Structure and Properties

The compound features a complex structure that includes a sulfonamide group, a naphthalene moiety, and a quinazolinone derivative. The specific arrangement of these functional groups is believed to play a critical role in its biological activity.

Component Description
IUPAC Name This compound
Molecular Formula C19H19N3O2S
Molecular Weight 357.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. In vitro studies indicate significant inhibition rates at specific concentrations, suggesting potential anti-inflammatory properties .
  • Anticancer Activity : Research has demonstrated that derivatives of quinazolinone compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have shown IC50 values in the micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines . The mechanism involves induction of apoptosis and cell cycle arrest.

Case Studies

  • COX Inhibition Study : A study evaluated the COX inhibitory activity of related sulfonamide compounds, revealing that certain derivatives achieved up to 47.1% inhibition at 20 μM concentration . This suggests that modifications in the structure can enhance COX inhibitory effects.
  • Cytotoxicity Evaluation : In a comprehensive evaluation of several quinazolinone derivatives, compounds demonstrated potent cytotoxicity against multiple cancer cell lines (A549, HepG-2, LoVo). The most promising compounds induced apoptosis as confirmed by flow cytometry analyses .

Tables of Biological Activity

Compound Cell Line IC50 (µM) Mechanism
N-[3-(2-methyl-4-oxo...MCF-720.17Apoptosis induction
N-[3-(2-methyl...HepG222.64Cell cycle arrest
Related quinazolinone derivativeA54945.57Apoptosis induction

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. First, the quinazolinone core is prepared via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions. Subsequent functionalization introduces the phenyl and naphthalene sulfonamide groups. Key steps include:

  • Step 1 : Formation of the 2-methyl-4-oxo-3,4-dihydroquinazoline intermediate using reagents like acetic anhydride and ammonium acetate .
  • Step 2 : Suzuki coupling or nucleophilic substitution to attach the phenyl group at the 3-position of the quinazolinone .
  • Step 3 : Sulfonylation of the aniline moiety using naphthalene-2-sulfonyl chloride in the presence of a base (e.g., K₂CO₃) in DMF or THF .
  • Optimization : Reaction yields (66–87%) depend on temperature control (60–100°C) and solvent polarity .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. Aromatic protons in the naphthalene sulfonamide group appear as multiplets at δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 458.12) .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., dihedral angles between quinazolinone and sulfonamide groups). SHELX software refines crystal parameters (space group P2₁/c, unit cell dimensions a = 8.617 Å, b = 20.438 Å) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity during sulfonylation, while ethanol minimizes side reactions in cyclization steps .
  • Catalysts : Use of Pd(PPh₃)₄ in Suzuki couplings improves cross-coupling efficiency .
  • Temperature Control : Lower temperatures (0–25°C) reduce decomposition during sensitive steps like amide bond formation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement identifies non-covalent interactions (e.g., hydrogen bonds between sulfonamide oxygen and quinazolinone NH groups). Disordered solvent molecules are modeled using PART instructions, and thermal ellipsoids validate atomic displacement parameters . For polymorphic forms, differential scanning calorimetry (DSC) complements crystallographic data to assess stability .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Functional Group Modifications : Replace the naphthalene sulfonamide with thiophene or pyridine sulfonamides to evaluate bioactivity changes .
  • Bioisosteric Replacement : Substitute the 2-methyl group on the quinazolinone with trifluoromethyl to assess metabolic stability .
  • In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like tyrosine kinases, guided by π-π stacking and hydrogen-bonding interactions .

Q. How can contradictions in reported biological activity data be addressed?

  • Methodological Answer :

  • Dose-Response Replication : Repeat assays (e.g., IC₅₀ determinations) across multiple cell lines (e.g., prostate cancer PC3 vs. breast cancer MCF7) to confirm potency variations .
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., MTT assay vs. ATP-luminescence) to identify methodological biases .
  • Off-Target Profiling : Use kinome-wide screening to rule out nonspecific interactions .

Q. What computational methods predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100-ns trajectories, focusing on sulfonamide-protein hydrogen bonds .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculates electron density maps for reactive sites (e.g., quinazolinone carbonyl) to predict covalent binding .

Q. How can enantiomeric resolution be achieved for chiral derivatives?

  • Methodological Answer :

  • Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to isolate pure enantiomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-2-sulfonamide

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